molecular formula C27H25NO5S B2674173 3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline CAS No. 866812-97-7

3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline

Cat. No.: B2674173
CAS No.: 866812-97-7
M. Wt: 475.56
InChI Key: DIKOMVIKDCPLBN-UHFFFAOYSA-N
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Description

3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of functionalized quinoline derivatives .

Scientific Research Applications

3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both ethylbenzoyl and methylbenzenesulfonyl groups enhances its potential interactions with biological targets and its overall stability .

Properties

IUPAC Name

[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5S/c1-5-18-8-10-19(11-9-18)26(29)22-16-28-23-15-25(33-4)24(32-3)14-21(23)27(22)34(30,31)20-12-6-17(2)7-13-20/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKOMVIKDCPLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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